5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is often used in research due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds in the naphthyridine family have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines have been shown to impact a wide range of biological applications, suggesting that they may affect multiple pathways .
Result of Action
Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound, known for its diverse biological activities.
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A derivative with potential pharmacological properties.
5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine: Another derivative with unique chemical properties.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBECPQNAFQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743930 |
Source
|
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-01-5 |
Source
|
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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